molecular formula C22H21N3O3S B2612667 (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide CAS No. 924819-68-1

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide

Cat. No. B2612667
CAS RN: 924819-68-1
M. Wt: 407.49
InChI Key: YLNAUPLJWYYDIA-RELWKKBWSA-N
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Description

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methylene-linked Liquid Crystal Dimers

Liquid crystal dimers, such as "(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide," are pivotal in the formation of twist-bend nematic phases. The transitional properties of methylene-linked liquid crystal dimers have been extensively studied, revealing that they exhibit two monotropic mesophases. The higher temperature phase is a normal nematic phase, whereas the lower temperature phase is identified as a twist-bend nematic phase. This classification is based on strong optical texture similarities to structurally similar dimers. Notably, the twist-bend nematic phase is attributed to a negative bend elastic constant resulting from the bent geometry of the dimers. Comprehensive studies and complete miscibility of the mesophases of such dimers underscore their significance in the domain of liquid crystal technology and materials science (Henderson & Imrie, 2011).

Biomedical Applications

Recent studies have highlighted the biomedical potential of thiazolidin-4-ones, a core structure in compounds like "(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide." The 1,3-thiazolidin-4-one nucleus and its analogues exhibit significant pharmacological importance. They are integral to pharmaceuticals combatting various diseases due to their wide range of biological activities. The synthetic methodologies for these compounds have evolved significantly, incorporating principles of green chemistry to ensure environmental sustainability. These developments promise a bright future in medicinal chemistry, with potential activities against diverse diseases (Santos, Jones Junior, & Silva, 2018).

Environmental and Pharmacological Relevance

The compound's core structure, related to thiazolidin-4-ones, has been extensively researched for its environmental and pharmacological relevance. Studies emphasize the broad spectrum of biological activities associated with thiazolidin-4-ones, including their potential role in remediation and degradation of organic pollutants in wastewater. The presence of redox mediators enhances the degradation efficiency of recalcitrant compounds, showcasing the environmental significance of these compounds. Moreover, the diversity in the chemical structures and biological activities of thiazolidin-4-ones makes them a focal point for ongoing research and potential pharmaceutical applications (Husain & Husain, 2007).

properties

IUPAC Name

(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-14-5-4-6-16(11-14)25-21(27)19(12-15-7-9-17(28-3)10-8-15)29-22(25)18(13-23)20(26)24-2/h4-11,19H,12H2,1-3H3,(H,24,26)/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNAUPLJWYYDIA-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(\C#N)/C(=O)NC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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